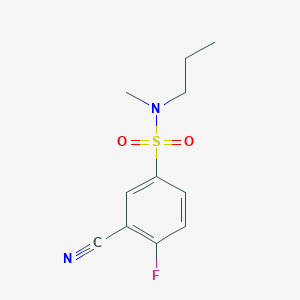
N-(furan-3-ylmethyl)-2-pyrrolidin-1-ylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-3-ylmethyl)-2-pyrrolidin-1-ylaniline, also known as FMA-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMA-1 is a synthetic compound that belongs to the class of anilines and pyrrolidines. It has a molecular formula of C18H21N2O, and a molecular weight of 283.37 g/mol. FMA-1 has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-2-pyrrolidin-1-ylaniline is not fully understood, but studies have shown that it interacts with certain receptors in the body, including the mu-opioid receptor and the alpha-2 adrenergic receptor. This compound has been shown to have analgesic effects by activating the mu-opioid receptor. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound has analgesic effects, anti-inflammatory effects, and antitumor effects. This compound has also been shown to have effects on the central nervous system, including sedative and anxiolytic effects.
Advantages and Limitations for Lab Experiments
The advantages of using N-(furan-3-ylmethyl)-2-pyrrolidin-1-ylaniline in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to work with, and the lack of knowledge about its long-term effects.
Future Directions
There are several future directions for the study of N-(furan-3-ylmethyl)-2-pyrrolidin-1-ylaniline. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the study of the long-term effects of this compound on the body. Additionally, there is potential for the development of new drugs based on the structure of this compound that have improved pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, this compound is a novel compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Synthesis Methods
N-(furan-3-ylmethyl)-2-pyrrolidin-1-ylaniline can be synthesized using different methods, including the one-pot three-component reaction, the Mannich reaction, and the reductive amination reaction. The one-pot three-component reaction involves the reaction of aniline, furfural, and pyrrolidine in the presence of a catalyst. The Mannich reaction involves the reaction of aniline, formaldehyde, and pyrrolidine in the presence of a catalyst. The reductive amination reaction involves the reaction of aniline, furfural, and pyrrolidine in the presence of a reducing agent. The synthesis method used depends on the availability of reagents, cost, and efficiency.
Scientific Research Applications
N-(furan-3-ylmethyl)-2-pyrrolidin-1-ylaniline has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, analgesic, and antitumor properties. This compound has also been used as a ligand for metal-ion coordination, which has potential applications in material science. In organic synthesis, this compound has been used as a starting material for the synthesis of other compounds.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-6-15(17-8-3-4-9-17)14(5-1)16-11-13-7-10-18-12-13/h1-2,5-7,10,12,16H,3-4,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAUOISCMRWWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NCC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyano-N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7569812.png)



![3-[(3,5-Dichlorobenzoyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7569844.png)
![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7569858.png)

![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569881.png)
![N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7569890.png)

![(3-Methoxyphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569904.png)
![Cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569911.png)

![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
